2,5-Difluoro-4-iodo-3-methylbenzoic acid
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Overview
Description
2,5-Difluoro-4-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H5F2IO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-iodo-3-methylbenzoic acid typically involves the iodination and fluorination of a methylbenzoic acid precursor. One common method includes the use of iodine and fluorine reagents under controlled conditions to achieve selective substitution on the benzene ring. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-iodo-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide and fluorine gas are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,5-Difluoro-4-iodo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Difluoro-4-iodo-3-methylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-iodo-3-methoxybenzoic acid
- 2-Iodo-3-methylbenzoic acid
- 2,3-Difluoro-5-methoxy-4-methylbenzoic acid
Uniqueness
2,5-Difluoro-4-iodo-3-methylbenzoic acid is unique due to the specific arrangement of fluorine, iodine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2,5-difluoro-4-iodo-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNMYMFDJJBKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1I)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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